molecular formula C24H23N3OS2 B458504 11-benzyl-5-ethylsulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 314041-95-7

11-benzyl-5-ethylsulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B458504
CAS No.: 314041-95-7
M. Wt: 433.6g/mol
InChI Key: XGZDCBGAMNLKSW-UHFFFAOYSA-N
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Description

7-benzyl-2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicinal chemistry, 7-benzyl-2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has shown promise as a potential therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 7-benzyl-2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-2-(ethylsulfanyl)-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-7-ium
  • 7-benzyl-2-(ethylsulfanyl)-4-hydrazino-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-7-ium

Uniqueness

What sets 7-benzyl-2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .

Properties

CAS No.

314041-95-7

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6g/mol

IUPAC Name

11-benzyl-5-ethylsulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H23N3OS2/c1-2-29-24-25-22-21(23(28)27(24)18-11-7-4-8-12-18)19-13-14-26(16-20(19)30-22)15-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3

InChI Key

XGZDCBGAMNLKSW-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5

Origin of Product

United States

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